molecular formula C20H26N2O6S2 B296251 N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

カタログ番号: B296251
分子量: 454.6 g/mol
InChIキー: DVDLEJVDDRBDOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound that is commonly referred to as AZD-9291. It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC).

作用機序

AZD-9291 works by irreversibly binding to the mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide protein, which is commonly found in NSCLC. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting these pathways, AZD-9291 induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a selective effect on cancer cells that express mutant this compound. It does not affect normal cells, which reduces the risk of side effects. In addition, AZD-9291 has a favorable pharmacokinetic profile, which allows for once-daily dosing and reduces the likelihood of drug interactions.

実験室実験の利点と制限

AZD-9291 has several advantages for lab experiments. It is a highly specific inhibitor of mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide, which allows for the study of this pathway in isolation. In addition, AZD-9291 has a well-defined mechanism of action, which makes it a useful tool for studying cancer cell signaling pathways. However, AZD-9291 has limitations in terms of its availability and cost, which may limit its use in certain research settings.

将来の方向性

There are several future directions for the study of AZD-9291. One area of research is the development of combination therapies that can enhance the efficacy of AZD-9291. Another area of research is the identification of biomarkers that can predict response to AZD-9291, which can help to personalize treatment for patients with NSCLC. Finally, there is a need for further research into the long-term safety and efficacy of AZD-9291, particularly in patients who have received multiple lines of therapy.

合成法

The synthesis of AZD-9291 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde and 4-aminobenzenesulfonyl azide. The reaction involves the formation of an intermediate, which is then treated with azepan-1-amine to produce AZD-9291. The synthesis of AZD-9291 is a complex process that requires specialized equipment and expertise.

科学的研究の応用

AZD-9291 has been extensively studied for its potential in the treatment of NSCLC. It has been shown to be effective in the treatment of patients with advanced NSCLC who have developed resistance to first-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide inhibitors. AZD-9291 has also been studied in preclinical models of NSCLC and has shown promising results.

特性

分子式

C20H26N2O6S2

分子量

454.6 g/mol

IUPAC名

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C20H26N2O6S2/c1-27-19-12-11-18(15-20(19)28-2)29(23,24)21-16-7-9-17(10-8-16)30(25,26)22-13-5-3-4-6-14-22/h7-12,15,21H,3-6,13-14H2,1-2H3

InChIキー

DVDLEJVDDRBDOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC

正規SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。